molecular formula C32H48N2O7 B13022397 [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate

Cat. No.: B13022397
M. Wt: 572.7 g/mol
InChI Key: RDLIORFDKYRMIZ-MVLYQDNDSA-N
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Description

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

The synthesis of [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate can be achieved through several synthetic routes. One common method involves the use of hexahydrofuran as a starting material, which undergoes a series of chemical reactions to yield the desired product . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the stereoselectivity and purity of the final compound .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction yield . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C32H48N2O7

Molecular Weight

572.7 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C32H48N2O7/c1-24-14-10-7-5-3-2-4-6-8-13-18-39-32(37)34(21-24)22-28(35)27(20-25-15-11-9-12-16-25)33-31(36)41-29-23-40-30-26(29)17-19-38-30/h7,9-12,15-16,24,26-30,35H,2-6,8,13-14,17-23H2,1H3,(H,33,36)/b10-7-/t24?,26-,27?,28?,29-,30+/m0/s1

InChI Key

RDLIORFDKYRMIZ-MVLYQDNDSA-N

Isomeric SMILES

CC1C/C=C\CCCCCCCCOC(=O)N(C1)CC(C(CC2=CC=CC=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4)O

Canonical SMILES

CC1CC=CCCCCCCCCOC(=O)N(C1)CC(C(CC2=CC=CC=C2)NC(=O)OC3COC4C3CCO4)O

Origin of Product

United States

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